[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol
Description
[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol is an isoxazole derivative characterized by a 2,4-dichlorophenyl substituent at position 3 of the isoxazole ring and a hydroxymethyl group (-CH2OH) at position 5.
Properties
IUPAC Name |
[3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWFENVOSDJQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Ethyl 4-(2,4-Dichlorophenyl)-2,4-dioxobutanoate (2b)
The synthesis begins with the condensation of 2,4-dichloroacetophenone with diethyl oxalate in the presence of sodium ethoxide. This Claisen-like reaction occurs in absolute ethanol under reflux, yielding the β-ketoester intermediate 2b. The reaction mechanism involves deprotonation of the acetophenone α-hydrogen, followed by nucleophilic attack on diethyl oxalate.
Cyclization to Ethyl 5-(2,4-Dichlorophenyl)isoxazol-3-carboxylate (3b)
Intermediate 2b undergoes cyclization with hydroxylamine hydrochloride in ethanol. Refluxing for 2 hours facilitates the formation of the isoxazole ring via nucleophilic addition of the hydroxylamine oxygen to the carbonyl group, followed by dehydration. This step achieves a 71% yield, with the product crystallizing from ethanol. Key spectral data for 3b include:
Reduction to this compound (4b)
The critical reduction step employs sodium borohydride (NaBH₄) in dry ethanol. Stirring at room temperature for 3 hours selectively reduces the ester group to a primary alcohol while preserving the isoxazole ring. Acidification with HCl followed by diethyl ether extraction and ethanol recrystallization yields 4b in 70% purity. Spectral confirmation includes:
Reaction Optimization and Yield Considerations
Cyclization Step Modifications
Increasing hydroxylamine hydrochloride stoichiometry to 1.5 equivalents and extending reflux time to 4 hours improved cyclization yields in analogous isoxazole syntheses, though this adjustment remains untested for 3b.
Spectroscopic Characterization and Quality Control
Infrared Spectroscopy
The alcohol functionality in 4b is confirmed by a broad O-H stretch at 3330 cm⁻¹, while the absence of ester C=O absorption (previously at 1740 cm⁻¹ in 3b) verifies complete reduction.
Nuclear Magnetic Resonance
¹H NMR analysis resolves the diastereotopic methylene protons of the CH₂OH group as a singlet at δ 4.82, with no coupling observed due to rapid proton exchange. Aromatic protons exhibit characteristic coupling patterns:
Comparative Analysis of Synthetic Routes
The multi-step method remains superior for laboratory-scale production due to documented reproducibility, whereas the cycloaddition approach offers theoretical efficiency gains requiring further investigation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions:
Key findings:
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MnO₂ selectively oxidizes the hydroxymethyl group to an aldehyde without affecting the isoxazole ring .
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Stronger oxidants like KMnO₄ in acidic media further oxidize the aldehyde to a carboxylic acid.
Nucleophilic Substitution
The alcohol group can be activated as a leaving group (e.g., tosylate) for substitution reactions:
Key findings:
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Tosylation with TsCl in toluene under basic conditions provides a stable intermediate for further substitutions .
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Amines, thiols, and alkoxides readily displace the tosylate group in polar aprotic solvents .
Esterification and Etherification
The alcohol participates in ester and ether formation:
Key findings:
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Acetic anhydride in pyridine efficiently acetylates the hydroxyl group.
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Alkylation with benzyl bromide under basic conditions forms stable ether derivatives .
Cycloaddition and Heterocycle Formation
The isoxazole ring and functionalized alcohol enable cycloaddition reactions:
Key findings:
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Ultrasound-assisted cycloadditions with nitrile oxides yield isoxazoline derivatives .
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Electrochemical methods enable green synthesis of triazole hybrids .
Biological Activity and Derivatives
Derivatives exhibit pharmacological potential:
| Derivative | Modification | Activity (IC₅₀) | Source |
|---|---|---|---|
| Dihydropyridine conjugate | Condensation with acetoacetamide | 11.31 μM (MCF-7) | |
| Triazole hybrid | Electrochemical synthesis | 5.85 μM (MCF-7) |
Key findings:
Scientific Research Applications
Medicinal Chemistry
[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol has been explored for its potential therapeutic effects. It is being investigated for:
- Antimicrobial Activity: Studies indicate that derivatives of isoxazole compounds exhibit significant antibacterial and antifungal properties, making them candidates for new antibiotics .
- Anti-inflammatory Effects: Research suggests that certain isoxazole derivatives can inhibit inflammatory pathways, providing a basis for developing anti-inflammatory drugs .
Biological Studies
The compound's interaction with biological systems has been a focus of research:
- Enzyme Inhibition: Isoxazoles have been shown to inhibit specific enzymes involved in disease processes, such as HDAC (Histone Deacetylase), which is relevant in cancer treatment .
- Neuropharmacology: Compounds similar to this compound are being studied for their effects on neurotransmitter systems, potentially aiding in the treatment of neurological disorders like depression and anxiety .
Material Science
In addition to biological applications, this compound serves as a building block in organic synthesis:
- Polymer Chemistry: It can be utilized in the development of new materials due to its unique structural properties.
- Chemical Processes: Its derivatives are employed in various chemical reactions to synthesize more complex organic molecules.
Case Studies
Several studies have highlighted the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol involves its interaction with specific molecular targets. The dichlorophenyl group and the isoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key comparisons include:
Halogenated Phenyl Derivatives
- [3-(2-Bromophenyl)isoxazol-5-yl]methanol (C10H8BrNO2, MW 254.08): Replacing chlorine with bromine at the 2-position increases molecular weight and lipophilicity. This compound is slightly soluble in chloroform and DMSO, suggesting enhanced membrane permeability compared to chlorine analogs .
- Its calculated logP (2.596) indicates moderate lipophilicity .
- [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (C11H9Cl2NO2, MW 258.1): The 2,6-dichloro substitution pattern creates a sterically hindered structure, which may reduce metabolic degradation compared to the 2,4-dichloro isomer .
Non-Halogenated Phenyl Derivatives
- This derivative is used in pharmaceutical intermediate synthesis .
- [3-(m-Tolyl)isoxazol-5-yl]methanol (C10H9NO2): Methyl substitution at the meta position reduces polarity, which could improve oral bioavailability .
Variations in the Isoxazole Ring
Functional Group Modifications
- 1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one (C11H7Cl2NO2, MW 256.08): Replacing the hydroxymethyl group with a ketone reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. This compound is utilized in further chemical synthesis .
Heteroatom and Halogen Additions
- (4-Iodo-3-methylisoxazol-5-yl)methanol (C5H6INO2, MW 239.01): The iodine atom introduces a heavy halogen, which may improve radioimaging applications. Its elemental composition (53.10% iodine) highlights its utility in tracer studies .
Physicochemical Properties
*Estimated based on structural analogs. †Calculated using analogous compounds.
Research Findings and Implications
Biological Activity
[3-(2,4-Dichlorophenyl)isoxazol-5-yl]methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered ring containing one nitrogen atom and four carbon atoms. The presence of the 2,4-dichlorophenyl group significantly influences its chemical behavior and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor or modulator of receptor activity, influencing various biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit certain kinases involved in cancer progression, suggesting potential applications in oncology .
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of isoxazole derivatives. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that it exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound ranged from 6 to 12.5 µg/mL against tested pathogens .
Antioxidant Properties
Antioxidant activity is another critical aspect of this compound's biological profile. The compound has shown significant free radical scavenging capabilities in assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized various isoxazole derivatives and assessed their antimicrobial efficacy against a range of pathogens. Among these, this compound demonstrated notable inhibitory effects on both bacterial and fungal strains, with particular emphasis on its effectiveness against resistant strains .
| Compound | Pathogen Type | MIC (µg/mL) |
|---|---|---|
| This compound | Gram-positive | 8 |
| This compound | Gram-negative | 10 |
Study 2: Cytotoxicity Against Cancer Cells
A separate investigation focused on the cytotoxic effects of isoxazole derivatives on cancer cell lines. The study revealed that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. This suggests its potential role as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Q & A
Synthesis and Optimization
Basic Question: Q. What are the standard synthetic routes for [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol, and how do reaction conditions influence yield? Answer: The synthesis typically involves cyclization reactions starting from chlorophenyl precursors. A common method includes:
Formation of the isoxazole core : Reacting 2,4-dichlorophenyl-substituted precursors with hydroxylamine derivatives in ethanol or methanol under reflux (60–80°C).
Hydroxymethyl functionalization : Introducing the methanol group via nucleophilic substitution or oxidation of a methyl precursor.
Key variables affecting yield:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may require stringent purification .
- Temperature : Higher temperatures (>80°C) risk side reactions like ring-opening .
Advanced Question: Q. How can reaction conditions be optimized for regioselective synthesis of the 5-hydroxymethyl isomer over other positional analogs? Answer: Regioselectivity is influenced by:
- Catalytic additives : Use of Lewis acids (e.g., ZnCl₂) directs substitution to the 5-position by stabilizing transition states .
- Steric effects : Bulky substituents on the dichlorophenyl group favor 5-position reactivity due to reduced steric hindrance .
- Kinetic vs. thermodynamic control : Lower temperatures (40–50°C) favor the 5-isomer as the kinetic product, while prolonged heating shifts equilibrium toward thermodynamically stable isomers .
Structural Characterization
Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : Stretching vibrations at 3200–3400 cm⁻¹ (O–H) and 1610–1650 cm⁻¹ (C=N of isoxazole) .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in substituent positioning for structurally similar analogs? Answer: X-ray crystallography provides unambiguous assignment of:
- Bond angles and lengths : Confirms the isoxazole ring geometry and substituent orientation (e.g., para vs. ortho dichlorophenyl placement) .
- Hydrogen bonding : Hydroxymethyl groups often form intermolecular H-bonds, influencing crystal packing and stability .
Biological Activity and Mechanisms
Basic Question: Q. What known biological activities are associated with this compound and its analogs? Answer:
- Antimicrobial activity : Isoxazole derivatives inhibit bacterial enoyl-ACP reductase (FabI) with IC₅₀ values <10 µM .
- Antifungal properties : Activity against Candida albicans via ergosterol biosynthesis disruption .
Advanced Question: Q. How can computational docking studies predict interactions with biological targets like fungal CYP51? Answer:
- Molecular docking (AutoDock/Vina) : Models the compound’s binding to CYP51’s heme-binding pocket.
- Key interactions :
- Validation : Compare docking scores (<-8.0 kcal/mol) with experimental IC₅₀ data .
Computational and Mechanistic Insights
Advanced Question: Q. What machine learning approaches can predict reactivity trends in isoxazole derivatives under varying conditions? Answer:
- Dataset curation : Compile reaction outcomes (yield, regioselectivity) from literature (e.g., Reaxys, PubChem).
- Feature engineering : Include descriptors like Hammett σ values for substituents and solvent polarity indices.
- Model training : Random Forest or gradient-boosted trees predict optimal conditions (e.g., solvent = DMF, temp = 70°C) with >85% accuracy .
Safety and Handling
Basic Question: Q. What safety protocols are recommended for handling this compound in laboratory settings? Answer:
- GHS Hazards : Acute toxicity (Category 4), skin irritation (Category 2) .
- PPE : Nitrile gloves, lab coat, and fume hood use for synthesis.
- Spill management : Absorb with inert material (vermiculite) and dispose as halogenated waste .
Data Contradictions and Resolution
Advanced Question: Q. How can conflicting data on substituent effects (e.g., 2,4-dichloro vs. 3,5-dichloro isomers) be reconciled? Answer:
- Comparative studies : Synthesize analogs and test under identical conditions.
- Electronic effects : 2,4-Dichloro groups enhance electrophilicity at C-5 (Mulliken charge: +0.32 vs. +0.25 for 3,5-dichloro) .
- Biological potency : 2,4-Dichloro analogs show 3-fold higher activity due to improved target binding .
Analytical Challenges
Advanced Question: Q. What strategies mitigate co-elution issues in HPLC analysis of isoxazole derivatives? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
